Xylazine

描述

属性

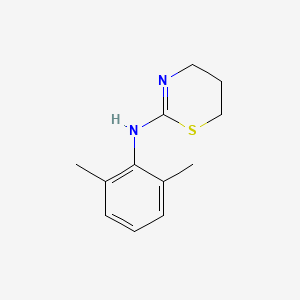

IUPAC Name |

N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPICBUSOMSTKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23076-35-9 (mono-hydrochloride) | |

| Record name | Xylazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3040643 | |

| Record name | Xylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7361-61-7 | |

| Record name | Xylazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7361-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | xylazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KFG9TP5V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Thiourea Cyclization: The Primary Industrial Method

The thiourea cyclization method dominates Xylazine production due to its scalability and high yields. This three-step process involves amide formation, isothiocyanate synthesis, and cyclization to form the thiazine ring.

Step 1: Synthesis of N-(2,6-Dimethylphenyl)acetamide

2,6-Dimethylaniline reacts with acetic anhydride in tetrahydrofuran (THF) to form N-(2,6-dimethylphenyl)acetamide. THF is preferred for its polarity, which facilitates rapid acetylation.

Reaction Conditions :

Step 2: Generation of 2,6-Dimethylphenylisothiocyanate

The acetamide undergoes deprotonation with sodium hydride (NaH) in a solvent system, followed by reaction with carbon disulfide (CS2). Solvent choice profoundly impacts reaction kinetics and yield.

Solvent Systems and Performance

| Solvent System | Reaction Time | Yield (%) | Solvent Recovery (%) |

|---|---|---|---|

| THF | 1.5 hours | 80–85 | 95 |

| DMA/benzene (1:1) | 20 minutes | 80–82 | 60 |

| DMA/toluene (1:1) | 30 minutes | 82–85 | 65 |

Data derived from US4614798A and USDA Technical Report.

THF allows near-complete solvent recovery via distillation but requires longer reaction times. Conversely, dimethylacetamide (DMA)/aromatic hydrocarbon mixtures accelerate the reaction but complicate solvent separation.

Glycosylation Synthesis: An Alternative Pathway

Though less common, the glycosylation method involves sorbitol derivatives and chloroacetyl chloride. This route is notable for its use of carbohydrate chemistry but suffers from lower yields and complex purification.

Sorbitol Derivative Preparation

Sorbitol reacts with 4-hydroxybutyrate methyl ester in isopropanol, followed by acetone/water reflux and ethanol recrystallization.

Glycosylation Steps

- Chloroacetylation : Sorbitol derivative + chloroacetyl chloride in dichloromethane (4 hours).

- Alkylation : Methyl vinyl sodium iodide and acrolein under light (16 hours).

- Glycosylation : Glucose and tetrahydroxazol-1-ethanol (16 hours).

- Hydrolysis : NaOH/MeOH to yield this compound hydrochloride.

Yield : ~50–60%, limited by side reactions during glycosylation.

Solvent System Optimization and Industrial Considerations

Tetrahydrofuran (THF) vs. DMA/Aromatic Hydrocarbons

Emerging Trends and Methodological Innovations

Recent advancements focus on:

化学反应分析

反应类型

西拉嗪会经历各种化学反应,包括:

氧化: 西拉嗪可以氧化形成相应的亚砜和砜衍生物.

还原: 西拉嗪的还原可以生成相应的胺衍生物.

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.

还原: 通常使用锂铝氢化物和硼氢化钠等还原剂.

形成的主要产物

氧化: 亚砜和砜衍生物.

还原: 胺衍生物.

取代: 各种取代的西拉嗪衍生物.

科学研究应用

Veterinary Medicine

Xylazine is primarily used as a sedative and analgesic in veterinary practices. Its applications include:

- Surgical Anesthesia : this compound is commonly administered to induce sedation before surgical procedures in animals. It is often used in combination with other anesthetics like ketamine to enhance analgesic effects and reduce the required doses of each agent .

- Procedural Sedation : It is utilized for minor procedures such as dental work or diagnostic imaging, where sedation is necessary but general anesthesia is not warranted .

- Animal Restraint : this compound facilitates the safe handling of animals during examinations or treatments by providing sedation and muscle relaxation .

Human Medicine and Research

Though initially discarded for human use due to its potent sedative effects, this compound has resurfaced in discussions about its role in human medicine:

- Opioid Crisis : Recent studies have highlighted this compound's presence as an adulterant in illicit opioid supplies, particularly fentanyl. Its addition complicates overdose management since naloxone, a common opioid overdose antidote, does not reverse this compound's effects . This has led to increased research into its pharmacodynamics and potential treatment protocols for this compound-related toxicity.

- Pharmacological Research : Investigations into this compound's mechanism of action reveal that it acts as an agonist at alpha-2 adrenergic receptors, leading to sedative effects through inhibition of norepinephrine release. However, new findings suggest it may also activate kappa opioid receptors, adding complexity to its pharmacological profile .

Case Studies and Clinical Implications

Recent case studies illustrate the clinical challenges posed by this compound use:

- Toxicity Reports : A systematic review identified 59 cases of this compound intoxication, with a notable percentage resulting in fatalities when combined with other substances like opioids. The average dose in fatal cases was significantly higher than in non-fatal cases, indicating a dose-dependent risk associated with concurrent drug use .

- Withdrawal Symptoms : Research indicates that withdrawal from this compound can be severe, especially when combined with opioids. This raises concerns about the management of patients who may be exposed to both substances .

Summary of Findings

The following table summarizes key findings related to this compound's applications:

| Application Area | Description | Key Findings |

|---|---|---|

| Veterinary Medicine | Used for sedation and anesthesia in animals | Commonly administered alone or with other anesthetics like ketamine |

| Human Medicine | Increasingly recognized as an adulterant in opioids | Complicates overdose management; naloxone ineffective against this compound |

| Pharmacological Research | Investigated for its receptor activity and potential therapeutic uses | Agonist at alpha-2 adrenergic and kappa opioid receptors |

| Clinical Case Studies | Documented cases of toxicity and withdrawal symptoms | High fatality rates when combined with opioids; significant withdrawal effects |

相似化合物的比较

Pharmacological Mechanisms

Table 1: Pharmacological Profiles of Xylazine and Analogous Compounds

| Compound | Primary Use | Mechanism of Action | Key Targets |

|---|---|---|---|

| This compound | Veterinary sedation | α₂-adrenergic agonist > imidazoline receptors | α₂A, α₂B, α₂C receptors |

| Clonidine | Hypertension, ADHD | α₂-adrenergic agonist | α₂A receptors |

| Dexmedetomidine | Human/veterinary sedation | Selective α₂A agonist | α₂A receptors |

| Phenothiazines | Antipsychotics | Dopamine D₂ receptor antagonism | Dopaminergic pathways |

- This compound vs. Clonidine : Both are α₂ agonists, but this compound exhibits higher affinity for α₂B and α₂C subtypes and additional activity at imidazoline receptors, prolonging sedation and complicating overdose management .

- This compound vs. Dexmedetomidine : Dexmedetomidine is more selective for α₂A receptors, resulting in predictable sedation in humans, whereas this compound’s broader receptor interaction causes prolonged effects and cardiovascular instability .

- Structural Analogues : this compound shares a 2,6-dimethylaniline moiety with lidocaine, but its thiazine ring differentiates its CNS effects from local anesthetics .

Pharmacokinetics and Metabolism

Table 2: Pharmacokinetic Comparison

| Compound | Half-Life (Hours) | Metabolism | Detection Methods |

|---|---|---|---|

| This compound | 3–5 | Hepatic CYP450 → 2,6-xylidine | LC-MS/MS, wastewater analysis |

| Clonidine | 12–16 | Hepatic (50% unchanged) | GC-MS, immunoassay |

| Dexmedetomidine | 2–3 | Hepatic glucuronidation | LC-MS/MS |

- Metabolites: this compound’s primary metabolite, 2,6-xylidine, is hepatotoxic and carcinogenic, complicating long-term exposure risks .

- Detection Challenges : this compound requires specialized assays (e.g., SPE-HPLC/MS/MS) due to low concentrations in biological samples, unlike clonidine, which is detectable via routine screens .

Toxicity and Clinical Implications

Table 3: Toxicity Profiles

| Compound | Acute Toxicity | Chronic Effects | Reversal Agents |

|---|---|---|---|

| This compound | Respiratory depression, skin ulcers | Necrotizing wounds, multi-organ damage | None (supportive care) |

| Clonidine | Hypotension, coma | Tachyphylaxis, rebound hypertension | Atipamezole |

| Phenothiazines | Extrapyramidal symptoms, arrhythmias | Tardive dyskinesia | Benztropine |

- Combination Risks: this compound adulteration in fentanyl increases mortality 40-fold due to synergistic respiratory depression . In vitro studies show this compound’s toxicity (IC₅₀ = 0.1–0.5 mM) surpasses cocaine and 6-monoacetylmorphine, inducing apoptosis in endothelial cells .

Harm Reduction and Public Health Impact

- Naloxone Limitations : Unlike opioid overdoses, this compound-induced sedation and hypotension are naloxone-resistant, necessitating airway management and vasopressors .

- Geographic Spread: Wastewater analyses in Texas detected this compound correlating with fentanyl use, mirroring trends in the northeastern U.S. and Puerto Rico .

- Demographics : this compound use is prevalent among males aged 30–39, often co-administered with fentanyl, highlighting the need for drug-checking services and targeted outreach .

生物活性

Xylazine is a non-opioid sedative and analgesic agent primarily used in veterinary medicine. Its biological activity is characterized by its action as an alpha-2 adrenergic receptor agonist, which leads to various physiological effects, including sedation, analgesia, and muscle relaxation. This article delves into the biological mechanisms of this compound, its pharmacokinetics, clinical implications, and associated case studies.

This compound exerts its effects primarily through the activation of alpha-2 adrenergic receptors located in both the central and peripheral nervous systems. These receptors are divided into three subtypes: alpha-2A, alpha-2B, and alpha-2C. The activation of presynaptic alpha-2A receptors inhibits norepinephrine release, leading to sympatholytic effects such as sedation and hypotension. Conversely, activation of postsynaptic alpha-2B receptors can result in vasoconstriction and hypertension .

Key Effects

- Sedation : Induces a state of calmness and reduces anxiety.

- Analgesia : Provides pain relief through central nervous system pathways.

- Muscle Relaxation : Reduces muscle tone and spasticity.

- Cardiovascular Effects : Can cause bradycardia (slow heart rate) and hypotension (low blood pressure) due to decreased sympathetic outflow .

Pharmacokinetics

This compound is rapidly absorbed following administration, with a large volume of distribution due to its lipophilicity. It is metabolized in the liver by cytochrome P450 enzymes and excreted primarily through the kidneys as 2,6-xylidine. The elimination half-life ranges from 23 to 50 minutes, with total drug elimination occurring over 10 to 15 hours after therapeutic doses .

Clinical Implications

This compound has gained attention due to its increasing presence in cases of overdose, particularly when co-administered with opioids. A systematic review highlighted that intravenous (IV) administration was common among users, with doses ranging from 40 mg to 4300 mg. Fatal outcomes were more likely with higher doses (average 1,200 mg in fatal cases compared to 525 mg in non-fatal cases) and often involved concurrent use with other drugs .

Case Studies

- Case Study on Overdose : A review of 59 cases revealed that this compound was implicated in 21 fatalities. The majority involved co-administration with opioids, complicating treatment due to this compound's resistance to reversal by naloxone .

- Clinical Observations : In a study monitoring dopamine release in mice, this compound was shown to significantly increase dopamine levels in the nucleus accumbens while simultaneously reducing locomotor activity, indicating a complex interaction between sedation and neurochemical pathways .

Comparative Data on this compound Use

常见问题

Q. What methodological challenges exist in detecting xylazine in overdose mortality studies, and how can they be addressed?

Toxicological testing for this compound is inconsistent across jurisdictions due to variable protocols, delayed implementation, and limited reagent availability . For example, four U.S. states were excluded from a 2019–2022 overdose study because they lacked this compound testing protocols . To improve detection, researchers should standardize liquid chromatography–tandem mass spectrometry (LC-MS/MS) for postmortem analyses and advocate for integrating this compound into routine forensic panels. Cross-validation with alternative matrices (e.g., hair or nail samples) can address false negatives in blood tests .

Q. How can researchers design studies to quantify this compound’s prevalence in illicit drug supplies?

Multi-source surveillance combining drug seizure data, toxicology reports, and community drug-checking programs is critical. For instance, ethnography-informed sampling in harm reduction settings can capture real-time adulteration trends . Analytical methods like gas chromatography–mass spectrometry (GC-MS) paired with pollen analysis (to trace geographic origins) are recommended for seized samples . Stratified sampling across regions is essential, as this compound prevalence varies widely (e.g., 31% in Philadelphia overdoses vs. <2% nationally in 2019) .

Q. What are the limitations of current this compound test strips, and how can they be optimized?

Existing test strips show inconsistent sensitivity at low concentrations (<2.5 µg/mL), risking false negatives . Researchers should refine lateral flow assays using monoclonal antibodies specific to this compound metabolites and validate detection thresholds against clinical outcomes. Collaboration with harm reduction organizations for field testing can improve real-world reliability .

Advanced Research Questions

Q. How can experimental models elucidate this compound’s interaction with opioids like fentanyl?

Preclinical studies using rodent models should employ isobolographic analysis to assess synergistic effects on respiratory depression and lethality . Human observational studies can leverage polysubstance overdose in one cohort, this compound co-occurred with illicitly manufactured fentanyl (IMF) in 99.5% of deaths, amplifying mortality risks . Mechanistic studies should explore α2-adrenergic and opioid receptor crosstalk using in vitro electrophysiology .

Q. What methodologies are needed to resolve contradictions in epidemiological data on this compound’s spread?

Discrepancies arise from non-representative sampling (e.g., Northeastern U.S. bias) and underreporting of non-fatal cases . Advanced spatial-temporal modeling using Bayesian hierarchical frameworks can adjust for geographic and testing biases. Linking medical examiner data with EMS reports (e.g., via ICD-10 codes) improves case ascertainment .

Q. How can longitudinal studies assess this compound’s long-term neurological and cognitive effects?

Animal models indicate chronic this compound exposure causes hippocampal atrophy and dopamine dysregulation . Human studies should adopt neuroimaging (fMRI/MRS) in cohorts with documented this compound use, controlling for polysubstance confounders. Cognitive assessments targeting memory and executive function are critical, as case reports highlight persistent deficits .

Q. What experimental designs are appropriate for studying this compound’s impact on pregnancy?

Animal studies show this compound reduces uterine blood flow by 59% within 5 minutes, risking fetal hypoxemia . Human research requires ethically designed registries tracking pregnancy outcomes in this compound-exposed individuals. Placental histopathology and umbilical cord blood gas analysis can quantify hypoxia markers, while longitudinal cohorts assess developmental delays .

Methodological Innovation Questions

Q. How can novel biomarkers improve this compound exposure assessment in living populations?

Metabolomics profiling (e.g., 2,6-xylidine detection in urine) offers higher specificity than immunoassays . Researchers should validate biomarkers against clinical outcomes using machine learning pipelines to distinguish this compound-specific effects from opioid co-exposure .

Q. What strategies enhance real-time surveillance of this compound in evolving drug markets?

Digital infoveillance tools, such as Google Trends and social media scraping, detected this compound-related searches 18 months before traditional systems . Integrating wastewater analysis (to detect this compound metabolites) with syringe service program data provides community-level granularity .

Q. How can preclinical trials identify antidotes for this compound-induced toxicity?

α2-Adrenergic antagonists like yohimbine reverse sedation in animals but lack human safety data . Dose-response studies in porcine models (mimicking human cardiopulmonary physiology) are prioritized. High-throughput screening of FDA-approved drugs for off-label efficacy (e.g., atipamezole) is also recommended .

Tables

Table 1. Regional this compound Prevalence in U.S. Overdose Deaths (2019–2022)

| Region | % of IMF-Involved Deaths with this compound | Data Source |

|---|---|---|

| Northeast | 26–31% | |

| South | 10–19% | |

| Midwest | 8–12% | |

| West | <5% |

Table 2. Key Knowledge Gaps and Proposed Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。